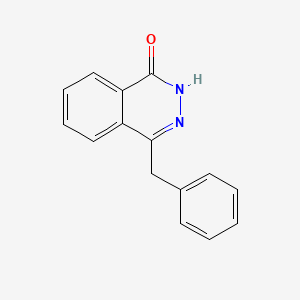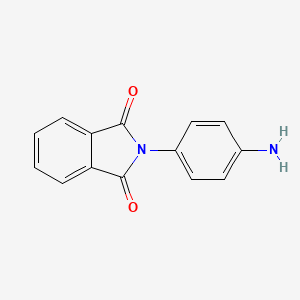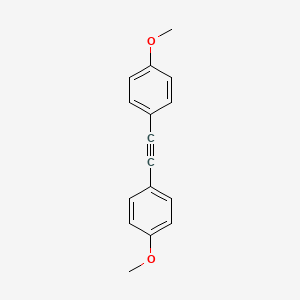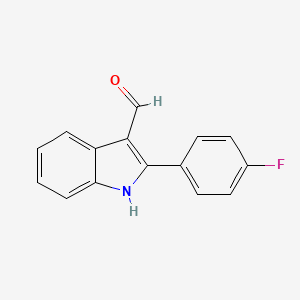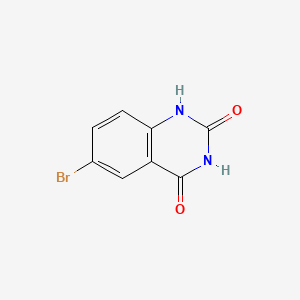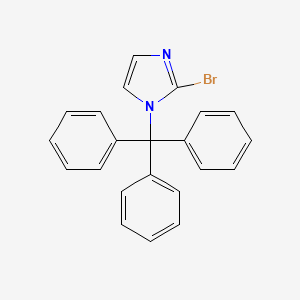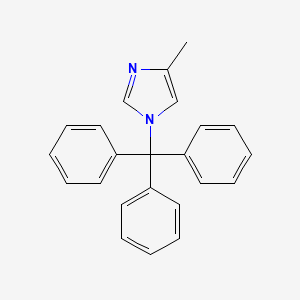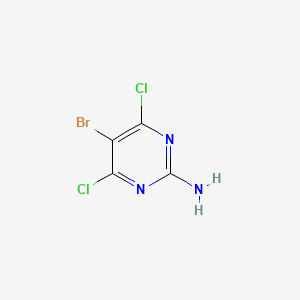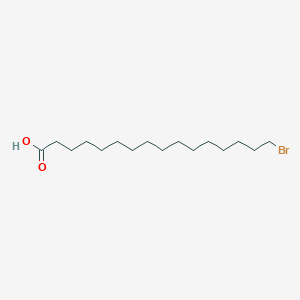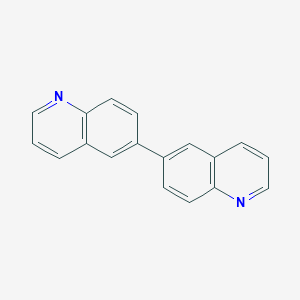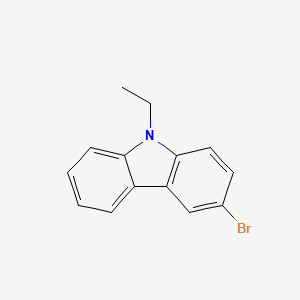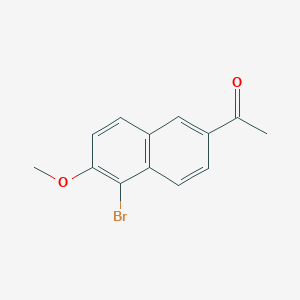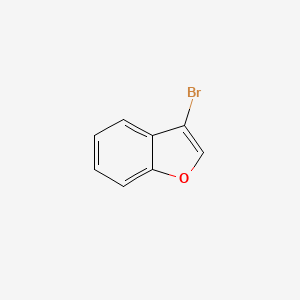
3-Brom-1-benzofuran
Übersicht
Beschreibung
Synthesis Analysis
3-Bromo-1-benzofuran and related compounds can be synthesized through several methods, emphasizing the versatility and adaptability of these molecules for various chemical transformations. A notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007). Another method includes a palladium-catalyzed conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, showcasing the diverse pathways to generate benzofuran derivatives from brominated precursors (Galvani et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-benzofuran derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement of atoms within the molecule, dihedral angles, and interactions that might influence its reactivity and properties. For example, structural studies have shown that the bromo-substituted benzene ring forms specific dihedral angles with the benzofuran ring system, influencing the compound's overall geometry and intermolecular interactions (Choi et al., 2012).
Chemical Reactions and Properties
3-Bromo-1-benzofuran compounds participate in a wide range of chemical reactions, serving as versatile intermediates. Their chemical properties allow for various functionalizations and transformations essential for synthesizing complex organic molecules. For instance, electrophilic bromination studies have explored the reactivity of benzofuran derivatives, providing insights into substituent effects and reaction mechanisms that govern their behavior in synthetic applications (Okuyama et al., 1974).
Physical Properties Analysis
The physical properties of 3-Bromo-1-benzofuran, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for its application in various fields. Detailed studies on crystal structures provide insights into the compound's solid-state properties, intermolecular interactions, and potential for forming supramolecular assemblies.
Chemical Properties Analysis
Understanding the chemical properties of 3-Bromo-1-benzofuran involves examining its reactivity patterns, stability under different conditions, and interactions with various reagents. These properties are fundamental for its use in synthetic chemistry, where it can act as a building block for more complex molecules. Research into its reactivity with palladium catalysis and under light-induced conditions showcases the compound's versatility and potential for innovative synthetic routes (Liu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
3-Brom-1-benzofuran: Derivate haben sich als signifikant antitumoraktiv erwiesen. So haben bestimmte substituierte Benzofurane dramatische Wirkungen bei der Hemmung des Wachstums verschiedener Krebszelltypen gezeigt . Die Fähigkeit der Verbindung, die Proliferation von Krebszellen zu stören, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antitumortherapien.
Antibakterielle Eigenschaften
Benzofuranverbindungen, einschließlich This compound, sind bekannt für ihre starken antibakteriellen Eigenschaften. Diese Verbindungen können zur Entwicklung neuer antibakterieller Mittel eingesetzt werden, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Antioxidative Wirkungen
Die antioxidativen Fähigkeiten von Benzofuran-Derivaten machen sie wertvoll für die Forschung, die sich auf die Bekämpfung von Krankheiten im Zusammenhang mit oxidativem Stress konzentriert. This compound könnte ein Schlüsselbestandteil bei der Synthese von Medikamenten sein, die darauf abzielen, Zellen vor oxidativem Schaden zu schützen .
Antivirelle Anwendungen
Jüngste Studien haben das Potenzial von Benzofuran-Derivaten in der Entwicklung von antiviralen Medikamenten hervorgehoben. So hat eine neuartige makrozyklische Benzofuranverbindung Aktivität gegen das Hepatitis-C-Virus gezeigt, was darauf hindeutet, dass This compound auch auf seine antiviralen Eigenschaften untersucht werden könnte .
Arzneimittelentwicklung und -forschung
This compound: dient als zentrale strukturelle Einheit in verschiedenen biologisch aktiven Naturheilmitteln und synthetischen chemischen Materialien. Seine Vielseitigkeit in der Arzneimittelentwicklung ist auf die vielfältigen pharmakologischen Aktivitäten zurückzuführen, die es neuen Arzneimittelkandidaten verleihen kann .
Synthese komplexer Benzofuranverbindungen
Es wurden innovative Methoden zur Konstruktion von Benzofuranringen entwickelt, wie z. B. Radikalzyklisierungs-Kaskaden. This compound kann in diesen synthetischen Strategien verwendet werden, um komplexe polyzyklische Benzofuranverbindungen zu erzeugen, die auf andere Weise nur schwer herzustellen sind .
Wirkmechanismus
Target of Action
3-Bromo-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have shown strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Given the broad biological activities of benzofuran compounds , it is likely that 3-Bromo-1-benzofuran affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Pharmacokinetics
Benzofuran derivatives have been found to be suitable structures for drug development due to their wide range of biological and pharmacological applications . This suggests that 3-Bromo-1-benzofuran may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Some substituted benzofurans have been found to have significant inhibitory effects on the growth of various types of cancer cells . This suggests that the action of 3-Bromo-1-benzofuran may result in the inhibition of cell growth and proliferation.
Safety and Hazards
3-Bromo-1-benzofuran is classified as acutely toxic and can cause eye irritation . It is also hazardous if swallowed . The compound is classified under storage class code 6.1D, which refers to non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Zukünftige Richtungen
Benzofuran and its derivatives, including 3-Bromo-1-benzofuran, are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . They are considered suitable structures with a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .
Eigenschaften
IUPAC Name |
3-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNAOJPUTYWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348765 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-70-9 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

